Retinoic acid-d6
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Overview
Description
Retinoic acid-d6 is a deuterated form of retinoic acid, a metabolite of vitamin A. It is structurally similar to retinoic acid but contains six deuterium atoms, which makes it useful in various scientific research applications, particularly in studies involving mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of retinoic acid-d6 typically involves the deuteration of retinoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. The deuteration process is carefully monitored to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Retinoic acid-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced to retinol-d6.
Substitution: The deuterium atoms can be replaced with hydrogen under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
Oxidation: Various oxidized metabolites of this compound.
Reduction: Retinol-d6.
Substitution: Hydrogenated forms of retinoic acid.
Scientific Research Applications
Retinoic acid-d6 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of retinoic acid and its metabolites.
Biology: Studied for its role in cell differentiation and development.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: Used in the formulation of cosmetics and skincare products.
Mechanism of Action
Retinoic acid-d6 exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding regulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis. The deuterium atoms do not significantly alter the biological activity of the compound, allowing it to function similarly to retinoic acid.
Comparison with Similar Compounds
Similar Compounds
Retinoic acid: The non-deuterated form of retinoic acid-d6.
Retinol: The alcohol form of vitamin A.
Isotretinoin: A stereoisomer of retinoic acid used in the treatment of severe acne.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis of retinoic acid and its metabolites.
Properties
Molecular Formula |
C20H28O2 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-bis(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+/i1D3,2D3 |
InChI Key |
SHGAZHPCJJPHSC-OKNVBTJJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\C=C\C(=C\C(=O)O)\C([2H])([2H])[2H])/C=C/C1=C(CCCC1(C)C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.